molecular formula C9H10N4 B12980030 4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile

4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile

Cat. No.: B12980030
M. Wt: 174.20 g/mol
InChI Key: HUGSCDDMRBKKBL-UHFFFAOYSA-N
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Description

4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a cyclization mechanism, forming the desired heterocyclic structure. Common reagents used in this synthesis include hydrazine derivatives and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine
  • **1,2,4-Triazole derivatives
  • **Thiazole derivatives

Uniqueness

4-(1,2,5,6-Tetrahydropyridin-3-yl)-1H-pyrazole-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a tetrahydropyridine moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrazole-5-carbonitrile

InChI

InChI=1S/C9H10N4/c10-4-9-8(6-12-13-9)7-2-1-3-11-5-7/h2,6,11H,1,3,5H2,(H,12,13)

InChI Key

HUGSCDDMRBKKBL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=C(NN=C2)C#N

Origin of Product

United States

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